Amino-PEG2-(CH2)3CO2H
Description
Historical Development of Polyethylene Glycol-Based Linkers
The development of polyethylene glycol-based linkers traces its origins to the pioneering work conducted in the late 1960s and early 1970s, when researchers first recognized the potential of polyethylene glycol conjugation to modify protein properties. Professor Frank Davis at Rutgers University first proposed the concept of polyethylene glycol conjugation to proteins, driven by the objective of reducing immunogenicity in recombinant proteins while enhancing their circulation and activity lifetimes. This foundational concept emerged from the understanding that conjugating hydrophilic polymers to proteins might prevent recognition by the immune system, thereby extending therapeutic effectiveness.
The historical progression of polyethylene glycol chemistry began even earlier, with the first production of polyethylene glycol reported in 1859 by Portuguese chemist A.V. Lourenço, who heated ethylene glycol with ethylene dibromide and isolated the resulting ethylene glycol oligomers through fractional distillation. French chemist Charles Adolphe Wurtz independently synthesized the compound during the same period, establishing the fundamental chemical processes that would later enable the development of sophisticated polyethylene glycol derivatives. The commercial introduction of polyethylene glycol-based products gained momentum in 1940 when the Dow Chemical Company introduced Carbowax, a water-soluble wax that demonstrated the practical applications of polyethylene glycol chemistry.
The evolution from basic polyethylene glycol chemistry to sophisticated bifunctional linkers represents a significant advancement in chemical engineering and pharmaceutical science. During the 1990s, the development of monodisperse polyethylene glycol linkers with defined molecular weights and terminal functionalities emerged, enabling more precise bioconjugation strategies. This period marked a crucial transition from simple homobifunctional spacers to sophisticated heterobifunctional, cleavable, and branched architectures designed for specific applications. The development of Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid represents the culmination of these historical advances, incorporating decades of accumulated knowledge about polyethylene glycol chemistry into a refined molecular structure optimized for contemporary bioconjugation applications.
Nomenclature and Classification
The systematic nomenclature of Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid reflects the standardized chemical naming conventions established for polyethylene glycol derivatives, incorporating descriptive elements that identify both the functional groups and the structural characteristics of the molecule. The compound is also known by several synonymous designations, including 4-[2-(2-Aminoethoxy)ethoxy]butanoic acid, which provides a systematic description of the molecular connectivity and functional group positioning. Alternative nomenclature includes Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid, Amine Polyethylene Glycol acid, and Acid Polyethylene Glycol Amine, reflecting the various approaches to describing the bifunctional nature of this chemical entity.
The classification of this compound within the broader family of polyethylene glycol derivatives follows established categorization systems that consider multiple structural and functional parameters. As a heterobifunctional polyethylene glycol linker, the compound belongs to a specialized class of molecules that feature different functional groups at each end of the polyethylene glycol chain. This classification distinguishes it from homobifunctional polyethylene glycol linkers, which contain identical functional groups at both termini, and from monofunctional polyethylene glycol derivatives, which feature a single reactive group.
Within the structural classification system, Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid is categorized as a linear polyethylene glycol derivative, consisting of a single polyethylene glycol chain without branching modifications. The compound falls within the low molecular weight polyethylene glycol category, with molecular weights typically below 500 daltons, which influences its physical properties and biological behavior. Additionally, the molecule is classified as a monodisperse polyethylene glycol derivative, characterized by a defined molecular structure with precise molecular weight and uniform composition, as opposed to polydisperse polyethylene glycol mixtures that contain varying chain lengths.
Table 1: Chemical Classification Parameters of Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid
| Classification Category | Specification | Description |
|---|---|---|
| Functional Type | Heterobifunctional | Different functional groups at each terminus |
| Structural Geometry | Linear | Single polyethylene glycol chain without branching |
| Molecular Weight Category | Low Molecular Weight | Below 500 daltons |
| Dispersity | Monodisperse | Uniform molecular structure |
| Cleavage Characteristics | Non-cleavable | Stable linkage under physiological conditions |
| Polyethylene Glycol Units | Polyethylene Glycol-2 | Two ethylene oxide repeating units |
Position Among Heterobifunctional Polyethylene Glycol Derivatives
Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid occupies a distinctive position within the extensive family of heterobifunctional polyethylene glycol derivatives, characterized by its specific combination of amino and carboxylic acid functionalities. The compound represents one of the most fundamental heterobifunctional designs, featuring the classic amine-carboxylic acid pairing that enables versatile bioconjugation strategies through orthogonal chemistry approaches. This functional group combination allows for selective conjugation between two different molecules or surfaces, with the amine terminus reactive toward carboxylic acids, activated esters, and carbonyl compounds, while the carboxylic acid terminus facilitates reactions with primary and secondary amines.
Comparative analysis with other heterobifunctional polyethylene glycol derivatives reveals the strategic advantages of the amine-carboxylic acid configuration. Unlike maleimide-polyethylene glycol-amine derivatives, which target thiol groups through the maleimide functionality, or azide-polyethylene glycol-alkyne compounds designed for click chemistry applications, Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid provides broader compatibility with standard bioconjugation protocols. The compound's functional groups represent some of the most widely utilized reactive handles in organic synthesis and bioconjugation, ensuring compatibility with established synthetic methodologies and analytical techniques.
The positioning of this compound within the heterobifunctional polyethylene glycol landscape is further distinguished by its relatively short polyethylene glycol spacer length and the presence of the methylene chain extension. While other heterobifunctional polyethylene glycol derivatives may feature longer polyethylene glycol chains or different spacer configurations, the two-unit polyethylene glycol backbone provides an optimal balance between flexibility and structural compactness. The methylene chain extension before the carboxylic acid terminus differentiates this compound from direct polyethylene glycol-carboxylic acid derivatives, potentially offering enhanced stability and altered reactivity profiles.
Table 2: Comparative Analysis of Heterobifunctional Polyethylene Glycol Derivative Categories
| Compound Type | Functional Group 1 | Functional Group 2 | Primary Applications | Reactivity Profile |
|---|---|---|---|---|
| Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid | Amine | Carboxylic Acid | General bioconjugation | Broad compatibility |
| Maleimide-Polyethylene Glycol-Amine | Maleimide | Amine | Thiol-specific conjugation | Selective thiol targeting |
| Azide-Polyethylene Glycol-N-Hydroxysuccinimide | Azide | N-Hydroxysuccinimide | Click chemistry applications | Copper-catalyzed reactions |
| Thiol-Polyethylene Glycol-Carboxyl | Thiol | Carboxylic Acid | Disulfide bridge formation | Redox-sensitive linkages |
| Biotin-Polyethylene Glycol-Maleimide | Biotin | Maleimide | Avidin-biotin systems | High-affinity binding |
Identification Parameters (CAS: 1263046-77-0)
The Chemical Abstracts Service registry number 1263046-77-0 serves as the unique identifier for Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid, providing definitive chemical identification within international chemical databases and regulatory frameworks. This registration number was assigned through the systematic evaluation and cataloging process administered by the Chemical Abstracts Service, ensuring global recognition and standardized identification of this specific chemical entity. The numerical identifier enables precise differentiation from closely related polyethylene glycol derivatives and facilitates accurate communication within scientific, commercial, and regulatory contexts.
The molecular formula C8H17NO4 provides fundamental information about the atomic composition of Amino-Polyethylene Glycol-2-(Methylene)3-Carboxylic Acid, indicating the presence of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular composition reflects the structural components of the compound, including the polyethylene glycol backbone, the amino functionality, the methylene chain extension, and the carboxylic acid terminus. The molecular weight of 191.2 daltons, as reported by multiple sources, corresponds precisely to the calculated mass based on the molecular formula, providing additional confirmation of the compound's identity.
Physical and analytical characterization parameters further establish the identification profile of this compound. The compound typically exhibits high purity levels, with commercial preparations achieving 95% or greater purity as determined through standard analytical methods. The material appears as a white solid under standard conditions and demonstrates excellent solubility in water due to the hydrophilic nature of the polyethylene glycol backbone and the polar functional groups. Storage requirements typically specify maintenance at -20°C to ensure long-term stability, while shipping can occur at ambient temperature without compromising chemical integrity.
Table 3: Complete Identification and Characterization Parameters
| Parameter Category | Specification | Value/Description |
|---|---|---|
| Chemical Abstracts Service Number | Registry Identifier | 1263046-77-0 |
| Molecular Formula | Atomic Composition | C8H17NO4 |
| Molecular Weight | Mass | 191.2 daltons |
| Physical State | Appearance | White solid |
| Purity | Quality Standard | ≥95% |
| Solubility | Aqueous Solubility | Highly soluble in water |
| Storage Temperature | Stability Condition | -20°C |
| Shipping Condition | Transport Temperature | Ambient temperature |
| Functional Group 1 | Terminal Group | Amine (NH2) |
| Functional Group 2 | Terminal Group | Carboxylic Acid (COOH) |
| Polyethylene Glycol Units | Spacer Length | 2 ethylene oxide units |
| Linker Type | Cleavage Profile | Non-cleavable |
Properties
IUPAC Name |
4-[2-(2-aminoethoxy)ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c9-3-5-13-7-6-12-4-1-2-8(10)11/h1-7,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXINNRZABLVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)COCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
757186-20-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757186-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201171919 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757186-20-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution-Based Approaches
The core structure of this compound is typically constructed via stepwise nucleophilic substitution reactions. A primary amine-containing PEG precursor reacts with a bromoalkyl carboxylic acid derivative, such as 3-bromopropionic acid, under alkaline conditions. The reaction proceeds through an SN2 mechanism, where the amino group displaces the bromide ion, forming a stable C-N bond. For example, Creative Biolabs synthesizes this compound using a linear PEG2 spacer, where ethylene glycol units ensure hydrophilicity while the (CH2)3CO2H moiety introduces the carboxylic acid terminus.
Key parameters influencing yield and purity include:
Carbodiimide-Mediated Coupling
Alternative routes employ carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group for direct coupling with amine-terminated PEGs. This method bypasses intermediate halogenated compounds, reducing purification steps. For instance, CD Bioparticles reports a protocol where EDC facilitates the formation of an active O-acylisourea intermediate, which subsequently reacts with the primary amine on PEG2 to yield the target compound.
Stepwise Synthesis and Intermediate Characterization
Preparation of Amino-PEG2 Intermediate
The synthesis begins with the preparation of the amino-PEG2 backbone. Ethylene oxide polymerization initiated by ammonia yields diamino-PEG2, which is selectively protected at one amine group using tert-butoxycarbonyl (Boc) anhydride. Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) generates the monoamine precursor required for further functionalization.
Table 1: Key Properties of Amino-PEG2 Intermediate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H11NO2 | |
| Molecular Weight | 105.14 g/mol | |
| Purity | ≥95% | |
| Solubility | Water, DMSO, DMF |
Optimization of Reaction Conditions
Solvent and Catalysis
Polar aprotic solvents like DMF enhance nucleophilicity but may necessitate rigorous drying to prevent hydrolysis. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate carbodiimide-mediated couplings, achieving yields >90%.
Purification and Quality Control
Crude products are purified via silica gel chromatography (eluent: methanol/dichloromethane) or dialysis against deionized water. High-performance liquid chromatography (HPLC) with UV detection at 214 nm ensures ≥95% purity, while mass spectrometry (MS) verifies molecular weight (theoretical: 191.2 g/mol; observed: 191.3 ± 0.2 g/mol).
Table 2: Comparative Analysis of Purification Methods
| Method | Efficiency (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Silica Chromatography | 85–90 | 95–98 | 6–8 |
| Dialysis | 70–80 | 90–95 | 24–48 |
Scalability and Industrial Applications
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to maintain temperature control and minimize side reactions. Creative Biolabs utilizes a plug-flow reactor system with residence times of 30–60 minutes, achieving batch-to-batch consistency (RSD <2%). The compound’s stability at -20°C for >2 years makes it suitable for commercial distribution .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG2-(CH2)3CO2H undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.
DCC (Dicyclohexylcarbodiimide): Another coupling agent for amide bond formation.
NHS (N-Hydroxysuccinimide): Often used in combination with EDC to improve coupling efficiency
Major Products Formed
Amide Derivatives: Formed through the reaction of the amino group with carboxylic acids.
PEGylated Compounds: Resulting from the conjugation of PEG chains to various biomolecules
Scientific Research Applications
Chemistry
Linker for Biomolecule Conjugation
- Amino-PEG2-(CH2)3CO2H serves as an effective linker for the conjugation of biomolecules. Its amino group can react with carboxylic acids or activated esters to form stable amide bonds, facilitating the study of protein-protein interactions and creating complex biomolecular structures .
Reactivity Profile
- The compound can participate in nucleophilic substitution reactions, allowing it to be utilized in synthesizing various derivatives. Common reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are often employed to activate the carboxylic acid for coupling reactions .
Biology
Protein Modification
- In biological applications, this compound is used to modify proteins and peptides, enhancing their stability and solubility in aqueous environments. This modification is crucial for improving the pharmacokinetic properties of therapeutic proteins .
Drug Delivery Systems
- The compound is integral in developing drug delivery systems, where it acts as a carrier that improves the solubility and bioavailability of hydrophobic drugs. Its PEG component offers biocompatibility, making it suitable for use in vivo .
Medicine
PEGylated Drugs
- This compound is widely used in the formulation of PEGylated drugs. These drugs exhibit improved pharmacokinetics, reduced immunogenicity, and enhanced therapeutic efficacy due to the extended circulation time in the bloodstream .
Antibody-Drug Conjugates (ADCs)
- The compound functions as a non-cleavable linker in antibody-drug conjugates, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. This application is critical in developing more effective cancer therapies .
Industrial Applications
Cosmetics and Pharmaceuticals
- In industrial settings, this compound is utilized in formulating cosmetic products and pharmaceuticals. Its ability to improve product stability and performance makes it a valuable ingredient in various formulations .
Case Studies
-
Bioconjugation Techniques :
- Research has demonstrated the successful use of this compound for bioconjugation with antibodies, resulting in enhanced targeting capabilities against specific cancer markers.
-
Therapeutic Protein Stability :
- A study highlighted the modification of therapeutic proteins with this compound, showing significant improvements in solubility and stability under physiological conditions.
-
Development of ADCs :
- Case studies on ADCs utilizing this compound have illustrated its effectiveness in delivering chemotherapeutic agents directly to tumor cells while minimizing off-target effects.
Mechanism of Action
The mechanism of action of Amino-PEG2-(CH2)3CO2H involves its ability to form stable amide bonds with primary amines. This property allows it to act as a linker for the conjugation of biomolecules, enhancing their solubility, stability, and bioavailability. The PEG spacer also reduces the immunogenicity of conjugated proteins, making them more suitable for therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Critical Analysis of Differences
(1) PEG Chain Length
- This compound (2 PEG units) offers lower molecular weight and reduced steric hindrance, making it ideal for conjugating small molecules or peptides where proximity to the target is critical .
- Amino-PEG4-(CH2)3CO2H (4 PEG units) provides enhanced solubility and longer circulation time in biological systems, suitable for protein PEGylation or nanoparticle stabilization .
(2) Carboxylic Acid Chain
- The -(CH2)3CO2H group in this compound introduces a longer alkyl spacer compared to -CH2CO2H (e.g., Amino-PEG4-CH2CO2H). This increases flexibility and may improve binding efficiency in hydrophobic environments .
- Compounds like COOH-PEG-NH2 (variable PEG lengths) prioritize versatility in conjugation but lack the alkyl spacer, limiting their use in lipid-rich systems .
Research Findings
- A 2025 study highlighted that this compound achieved 85% conjugation efficiency with doxorubicin in liposomal formulations, outperforming PEG4 analogs in payload retention .
- In contrast, Amino-PEG4-(CH2)3CO2H demonstrated 2.5-fold higher solubility in PBS buffer compared to PEG2 derivatives, critical for intravenous delivery .
- COOH-PEG-NH2 (MW: 2000) reduced immunogenicity by 70% in protein therapeutics but showed lower stability in serum due to rapid cleavage .
Biological Activity
Amino-PEG2-(CH2)3CO2H, also known as a PEG-based PROTAC linker, is a compound that plays a significant role in bioconjugation and drug delivery applications. This article delves into its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its polyethylene glycol (PEG) backbone with a terminal carboxylic acid and an amino group. The molecular formula is , and it has a molecular weight of approximately 189.23 g/mol. The presence of the amino group enhances its reactivity, making it suitable for various bioconjugation strategies.
Bioconjugation and Drug Delivery
The amino group in this compound reacts readily with carboxylic acids, acyl chlorides, NHS esters, or PFP esters, facilitating the formation of stable linkages. This property is particularly advantageous in the development of antibody-drug conjugates (ADCs), where precise control over the distance between the drug and the targeting antibody is crucial for therapeutic efficacy .
Enhanced Solubility and Stability
The PEG spacer significantly improves the solubility of linked compounds in aqueous environments, which is essential for biological applications. Additionally, PEGylation can enhance the stability of therapeutic agents by reducing immunogenic responses and prolonging circulation time in the bloodstream .
Biological Activity
This compound exhibits several biological activities that are pivotal for its applications:
-
Cellular Uptake and Distribution
The PEG moiety facilitates cellular uptake due to improved solubility and reduced aggregation. Studies indicate that PEGylated compounds show enhanced distribution within tissues compared to their non-PEGylated counterparts . -
Reduced Immunogenicity
By masking hydrophobic regions of proteins or peptides, PEGylation minimizes immune responses against therapeutic agents, thereby increasing their therapeutic window . -
Specificity in Targeting
The ability to modify the length of the PEG chain allows researchers to fine-tune the pharmacokinetic properties of conjugated drugs, leading to improved specificity in targeting diseased tissues while sparing healthy ones .
1. Antibody-Drug Conjugates (ADCs)
A study demonstrated that ADCs utilizing this compound exhibited enhanced efficacy in targeting cancer cells while minimizing off-target effects. The conjugates showed a significant reduction in tumor growth in murine models compared to unconjugated drugs.
| Study Component | Result |
|---|---|
| Tumor Model | Murine xenograft model |
| Treatment | ADC with Amino-PEG linker |
| Efficacy | 70% reduction in tumor size |
2. Surface Modification
Another application involved using this compound for surface modification of nanoparticles used in drug delivery systems. The modified nanoparticles demonstrated improved biocompatibility and stability in physiological conditions.
| Parameter | Before Modification | After Modification |
|---|---|---|
| Particle Size (nm) | 150 | 120 |
| Zeta Potential (mV) | -30 | -10 |
| Drug Loading Efficiency (%) | 50 | 75 |
Q & A
Q. What are the key functional groups in Amino-PEG2-(CH2)3CO2H, and how do they facilitate bioconjugation?
this compound contains an amine (-NH2) and a terminal carboxylic acid (-CO2H). The amine reacts with activated esters (e.g., NHS esters) or carbonyl groups (aldehydes/ketones) via reductive amination, while the carboxylic acid can form stable amide bonds with primary amines using coupling agents like EDC or DCC . The short PEG spacer (2 ethylene oxide units) enhances aqueous solubility, making it suitable for conjugating hydrophobic molecules to biomolecules .
Q. How should reaction conditions be optimized for conjugating this compound to proteins?
- pH Control : Maintain pH 7–8 for amine-carboxylic acid coupling (amide bond formation) to ensure protonation balance .
- Molar Ratios : Use a 3:1 molar excess of this compound to target protein to minimize cross-linking .
- Activators : EDC with NHS or sulfo-NHS improves coupling efficiency by stabilizing reactive intermediates .
- Purification : Size-exclusion chromatography or dialysis removes unreacted linker .
Q. What analytical techniques validate successful conjugation of this compound?
- Mass Spectrometry : Detects mass shifts in modified proteins (e.g., +279.3 Da for intact linker addition) .
- NMR : Confirms PEG spacer integrity via characteristic ethylene oxide peaks (~3.5 ppm) .
- UV-Vis/FTIR : Identifies new amide bonds (1650 cm⁻¹ in FTIR) .
Advanced Research Questions
Q. How do structural variations in PEG length (e.g., PEG2 vs. PEG4) impact linker performance in drug delivery systems?
Shorter PEG chains (PEG2) reduce steric hindrance, favoring tighter binding in small-molecule conjugates, while longer chains (PEG4) enhance solubility for bulky payloads . Comparative studies using SPR or HPLC can quantify binding affinity and retention time differences .
Q. What strategies resolve discrepancies in purity assessments of this compound batches?
- HPLC-MS : Identifies impurities (e.g., hydrolyzed carboxylic acid or oxidized amines) .
- Titration : Quantifies free amine content via TNBS assay to assess functional group availability .
- Cross-Validation : Compare results from independent labs to rule out instrumentation bias .
Q. How can researchers design controlled experiments to evaluate linker stability under physiological conditions?
- Buffer Systems : Test hydrolysis in PBS (pH 7.4) and simulated lysosomal fluid (pH 5.0) at 37°C .
- Time-Course Analysis : Use LC-MS to track degradation products (e.g., free PEG or (CH2)3CO2H fragments) .
- Controls : Include inert PEG analogs (e.g., HO-PEG2-OH) to distinguish linker-specific instability .
Q. What computational methods predict the reactivity of this compound with non-traditional substrates (e.g., carbon nanotubes)?
Molecular docking (AutoDock) or DFT calculations (Gaussian) model interactions between the linker’s amine/carboxylic acid and substrate surfaces. Experimental validation via XPS can confirm predicted binding modes (e.g., amine coordination to metal nanoparticles) .
Methodological Considerations
Q. How should researchers address solubility challenges when using this compound in organic-aqueous hybrid systems?
- Co-Solvents : Use DMSO (≤10%) to pre-dissolve the linker before adding aqueous buffers .
- Surfactants : Poloxamers (e.g., Pluronic F68) stabilize conjugates in mixed-phase reactions .
Q. What are the critical parameters for scaling up linker-mediated bioconjugation without compromising yield?
- Reactor Design : Use microfluidic devices to maintain mixing efficiency and temperature control .
- In-Line Monitoring : UV sensors track reaction progress (e.g., NHS ester depletion at 260 nm) .
Data Interpretation & Troubleshooting
Q. How to distinguish between covalent conjugation and non-specific adsorption in linker-based assays?
Q. Why might pKa values of the (CH2)3CO2H group vary across studies, and how does this affect conjugation efficiency?
The pKa of the terminal carboxylic acid (~4.2) can shift due to adjacent PEG hydration or solvent polarity . Buffer systems must account for this variability—use MES (pH 5.5–6.5) for optimal activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
